N-Cbz-cis-4-Hydroxy-L-proline methyl ester
CAS No.: 57653-35-7
Cat. No.: VC21194199
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57653-35-7 |
---|---|
Molecular Formula | C14H17NO5 |
Molecular Weight | 279.29 g/mol |
IUPAC Name | 1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1 |
Standard InChI Key | VVKAGQHUUDRPOI-RYUDHWBXSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
SMILES | COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES | COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Structure and Properties
Nomenclature and Identification
N-Cbz-cis-4-Hydroxy-L-proline methyl ester is identified by the CAS number 57653-35-7 and has several synonyms in scientific literature. The compound is formally named as (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, which directly describes its stereochemistry and functional groups . Other synonyms include methyl (2S,4S)-N-Cbz-4-hydroxypyrrolidine-2-carboxylate and CIS-ZHPROME, which are sometimes used in research publications and commercial catalogs . The systematic IUPAC name is N-benzoxycarbonyl-(4S)-4-hydroxy-L-proline methyl ester, emphasizing both the protecting group and the stereochemistry of the molecule .
The compound is characterized by its specific stereochemistry, with the (2S,4S) configuration indicating the cis relationship between the carboxymethyl group at position 2 and the hydroxyl group at position 4. This stereochemical arrangement is crucial for its biological activity and applications in synthetic chemistry. The nomenclature used in different scientific contexts reflects the importance of specifying both the protecting groups and the stereochemical configuration.
Physical and Chemical Properties
The physical and chemical properties of N-Cbz-cis-4-Hydroxy-L-proline methyl ester are well-documented and provide essential information for researchers working with this compound. Table 1 summarizes the key properties of this compound:
The compound is typically available as a white solid and is stable under normal laboratory conditions when stored properly. Its high boiling point is characteristic of amino acid derivatives with protecting groups. The compound is soluble in most organic solvents including dichloromethane, chloroform, and methanol, which facilitates its use in various synthetic applications.
Structural Features
N-Cbz-cis-4-Hydroxy-L-proline methyl ester possesses several distinctive structural features that contribute to its utility in organic synthesis and biological applications. The compound is based on the pyrrolidine ring structure of proline, with three key modifications:
First, the nitrogen atom is protected with a carbobenzyloxy (Cbz) group, which provides stability during chemical reactions while being removable under specific conditions. This protection is essential for controlling reactivity in peptide synthesis and other applications.
Second, the carboxylic acid function is converted to a methyl ester, which facilitates certain reactions and can be readily hydrolyzed when necessary. This esterification is crucial for synthetic applications where controlled reactivity is required .
Third, the compound has a hydroxyl group at the 4-position in a cis relationship to the carboxyl group at position 2, creating the (2S,4S) stereochemistry. This specific stereochemical arrangement distinguishes it from related compounds and influences its biological activity and synthetic utility .
The three-dimensional structure of this compound, as determined by computational methods and X-ray crystallography, reveals a constrained conformation of the pyrrolidine ring. This conformational constraint is important for its applications in peptide synthesis, particularly in creating specific secondary structures in peptides .
Synthesis Methods
Laboratory Synthesis Routes
The synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester typically involves multiple steps starting from L-proline or its derivatives. Several laboratory routes have been developed for the preparation of this compound, with varying approaches to introducing the cis-hydroxyl group at the 4-position.
One common synthetic approach begins with the protection of L-proline using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide. This reaction yields N-Cbz-L-proline, which then undergoes hydroxylation at the 4-position. The hydroxylation can be achieved using various oxidizing agents, with careful control of reaction conditions to favor the cis configuration. Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to produce the target compound.
Another approach involves using trans-4-hydroxy-L-proline as the starting material. In this case, the trans isomer is first protected with a Cbz group, followed by conversion to the cis isomer through inversion of configuration at the 4-position. This inversion can be achieved through methods such as Mitsunobu reaction. The final step involves methyl esterification to obtain the desired compound .
A third approach described in the literature starts with N-tBoc-trans-4-hydroxy-L-proline, which is converted to the corresponding lactone through an intramolecular Mitsunobu esterification. This lactone is then hydrolyzed to give the cis-4-hydroxy-proline derivative, which can be further modified to introduce the Cbz group and methyl ester .
Industrial Production Methods
Industrial production of N-Cbz-cis-4-Hydroxy-L-proline methyl ester follows similar synthetic routes to laboratory methods but is optimized for large-scale production. The industrial processes prioritize efficiency, cost-effectiveness, and environmental considerations.
In industrial settings, the synthesis often employs continuous flow reactors instead of batch processes, allowing for better control of reaction parameters and improved scalability. The protection and deprotection steps, as well as the esterification reactions, can be carried out under controlled conditions to maximize yield and purity.
Quality control is a critical aspect of industrial production, with rigorous testing to ensure the stereochemical purity of the final product. This typically involves analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the identity and purity of the compound .
Industrial manufacturers also focus on sustainable production methods, including the use of less hazardous reagents and solvents when possible, and the implementation of recycling processes for waste materials. These considerations are increasingly important in the pharmaceutical and fine chemicals industries .
Optimization Strategies
Researchers have developed various optimization strategies to improve the synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, focusing on enhancing yield, stereoselectivity, and purity.
One important optimization approach involves the careful control of reaction conditions during the hydroxylation step to favor the formation of the cis isomer. This can be achieved through the selection of appropriate reagents, temperature control, and reaction time optimization.
Applications in Scientific Research
Peptide Synthesis
N-Cbz-cis-4-Hydroxy-L-proline methyl ester serves as a crucial building block in peptide synthesis, particularly for the preparation of structurally constrained peptides. The compound's unique stereochemistry introduces specific conformational constraints in peptide chains, which can enhance binding specificity and metabolic stability.
In peptide synthesis, this compound is predominantly used for creating collagen mimetics. The 4-hydroxyproline residue is a common component of collagen, and the cis configuration at the 4-position allows researchers to study the impact of stereochemistry on collagen structure and function. These collagen mimetics have applications in tissue engineering, wound healing, and the development of biomaterials.
The Cbz protecting group on the nitrogen atom provides orthogonal protection strategies in peptide synthesis, allowing for selective deprotection and coupling reactions. This is particularly important for the synthesis of complex peptides with multiple functional groups.
Recent studies have utilized N-Cbz-cis-4-Hydroxy-L-proline methyl ester in the development of peptides with anti-angiogenic properties. These peptides, which mimic collagen structures, have shown potential in cancer therapy by inhibiting the formation of new blood vessels that support tumor growth.
Drug Development
The compound plays a significant role in drug discovery and development processes, serving as both a building block for drug synthesis and as a structural element in drug molecules. Its unique conformational properties make it valuable for designing drugs with specific three-dimensional arrangements.
In drug development, N-Cbz-cis-4-Hydroxy-L-proline methyl ester has been used as a probe to identify small-molecule inhibitors for enzymes associated with cancer progression. Activity-based protein profiling using this compound has led to the discovery of novel enzyme inhibitors that may serve as therapeutic agents.
The compound has also been utilized in the development of protease inhibitors, particularly those targeting proline-specific enzymes. These inhibitors have potential applications in treating various diseases, including viral infections and inflammatory conditions.
Another important application is in the synthesis of antibody-drug conjugates (ADCs), where this compound serves as a non-cleavable linker. ADCs represent a promising approach in targeted cancer therapy, allowing for the delivery of cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.
Biological Research
In biological research, N-Cbz-cis-4-Hydroxy-L-proline methyl ester is used to study protein interactions, particularly those involving collagen metabolism. Researchers utilize this compound to assess binding affinities with various biological targets, providing insights into potential therapeutic applications.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to study the interactions between this compound and its biological targets. These methods provide valuable information about binding affinities and thermodynamic profiles, contributing to our understanding of molecular recognition processes.
Recent research has also explored the potential of N-Cbz-cis-4-Hydroxy-L-proline methyl ester and its derivatives in modulating enzyme activity, particularly prolyl hydroxylases and other proline-metabolizing enzymes. These studies have implications for understanding and potentially treating conditions such as fibrosis and certain neurodegenerative diseases.
Mechanism of Action
Interaction with Biological Systems
N-Cbz-cis-4-Hydroxy-L-proline methyl ester interacts with biological systems primarily through its structural resemblance to natural proline residues, while its modified functional groups provide additional interaction points. The compound's mechanism of action varies depending on the specific biological context and target molecules.
In the context of amino acid transporters, particularly SLC1A4 and SLC1A5, the compound acts as a competitive inhibitor. It binds to the transporter's active site, preventing the uptake of natural amino acids. This competitive inhibition can influence neurotransmitter synthesis and various metabolic processes in neuronal and glial cells.
The hydroxyl group at the 4-position in cis configuration allows for hydrogen bonding interactions with target proteins, enhancing binding specificity. This is particularly important in enzyme inhibition studies, where specific orientation of the hydroxyl group can determine inhibitory potency.
When incorporated into peptides, N-Cbz-cis-4-Hydroxy-L-proline methyl ester induces specific conformational constraints that can affect the peptide's interaction with biological targets. This property is exploited in the development of therapeutic peptides with enhanced binding affinities and metabolic stability.
Structure-Activity Relationships
Structure-activity relationship studies have provided valuable insights into how the structural features of N-Cbz-cis-4-Hydroxy-L-proline methyl ester influence its biological activity. These studies have focused on modifications to the protecting groups, the hydroxyl position, and the ester function.
The Cbz protecting group plays a crucial role in the compound's activity, providing both steric bulk and additional interaction points with target proteins. Studies comparing N-Cbz-cis-4-Hydroxy-L-proline methyl ester with analogues bearing different protecting groups, such as Boc or Fmoc, have shown variations in binding affinities and biological activities.
The stereochemistry at the 4-position significantly influences the compound's biological properties. Comparative studies between the cis and trans isomers have demonstrated distinct differences in their interactions with target proteins and their effectiveness in various applications. The cis configuration often results in unique conformational constraints that can enhance specific biological activities .
Modifications to the ester function have also been investigated, including the replacement of the methyl ester with other ester groups or with amide functions. These modifications can alter the compound's stability in biological systems and its interaction with target molecules.
Recent research has explored the impact of additional substitutions on the pyrrolidine ring, providing a more comprehensive understanding of structure-activity relationships. These studies are guiding the design of new derivatives with enhanced properties for specific applications .
Comparison with Similar Compounds
Structural Analogues
N-Cbz-cis-4-Hydroxy-L-proline methyl ester belongs to a family of protected proline derivatives that share similar structural features but differ in specific aspects such as stereochemistry, protecting groups, or functional groups. Understanding these structural analogues is important for selecting the appropriate compound for specific applications.
Table 2 provides a comparison of N-Cbz-cis-4-Hydroxy-L-proline methyl ester with its close structural analogues:
Compound | Protecting Group | Configuration at 4-Position | Ester Group | Key Differences |
---|---|---|---|---|
N-Cbz-cis-4-Hydroxy-L-proline methyl ester | Cbz | Cis (4S) | Methyl | Reference compound |
N-Boc-cis-4-Hydroxy-L-proline | Boc | Cis (4S) | None (free acid) | Different protecting group, no ester |
N-Cbz-trans-4-Hydroxy-L-proline methyl ester | Cbz | Trans (4R) | Methyl | Different configuration at 4-position |
N-Boc-trans-4-Hydroxy-L-proline methyl ester | Boc | Trans (4R) | Methyl | Different protecting group and configuration |
N-Cbz-cis-4-Hydroxy-D-proline methyl ester | Cbz | Cis | Methyl | D-proline instead of L-proline |
The N-Boc (tert-butoxycarbonyl) analogues differ in their protecting group chemistry, which influences their stability under acidic and basic conditions. The Boc group is more stable in basic conditions but is cleaved under acidic conditions, while the Cbz group is stable in acidic conditions but can be removed by hydrogenolysis .
Trans-configured analogues have the hydroxyl group in a different spatial orientation relative to the carboxyl group, which affects the conformational properties of the pyrrolidine ring. This stereochemical difference can significantly impact their biological activity and synthetic utility .
Derivatives with different ester groups, such as ethyl or benzyl esters, offer varying properties in terms of stability and reactivity. These differences can be exploited in specific synthetic applications based on the desired outcomes.
Functional Differences
The structural differences among proline derivatives translate into significant functional differences in their applications and biological activities. These functional differences guide the selection of specific derivatives for particular research purposes.
N-Cbz-cis-4-Hydroxy-L-proline methyl ester is particularly valuable in peptide synthesis due to the conformational constraints imposed by the cis-hydroxyl group. This configuration can induce specific secondary structures in peptides, which is crucial for designing peptides with targeted biological activities.
Research Findings and Future Directions
Recent Studies
Recent research on N-Cbz-cis-4-Hydroxy-L-proline methyl ester has expanded our understanding of its applications and properties. Several noteworthy studies have emerged in the past few years, focusing on various aspects of this compound .
One significant area of research involves the use of this compound in the synthesis of collagen-mimetic peptides. These studies have provided insights into the structure-function relationships of collagen and have led to the development of peptides with potential therapeutic applications in wound healing and tissue engineering.
Recent investigations have also explored the role of N-Cbz-cis-4-Hydroxy-L-proline methyl ester in modulating amino acid transporters. These studies have demonstrated the compound's ability to inhibit specific transporters, suggesting potential applications in treating conditions characterized by dysregulated amino acid transport.
In the field of medicinal chemistry, researchers have utilized this compound as a building block for the synthesis of various bioactive molecules. For example, it has been employed in the development of protease inhibitors targeting specific enzymes involved in disease processes.
Synthetic methodology research has focused on improving the preparation of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, with emphasis on stereoselectivity and efficiency. New approaches using modern catalytic methods have been explored to enhance the synthesis of this valuable compound .
Research Gaps
Despite significant advances in our understanding of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, several research gaps remain that warrant further investigation. Addressing these gaps could expand the utility of this compound and lead to new applications .
One important area for future research is the development of more efficient and environmentally friendly synthetic routes. Current methods often involve multiple steps and use hazardous reagents, highlighting the need for greener approaches to synthesizing this valuable compound .
The biological activity of N-Cbz-cis-4-Hydroxy-L-proline methyl ester and its derivatives requires more comprehensive investigation. While some aspects of its biological interactions have been studied, a more systematic approach to understanding structure-activity relationships would be valuable.
The potential of this compound in emerging fields such as peptide therapeutics and nanomedicine remains largely unexplored. Research into its applications in these areas could lead to innovative therapeutic approaches for various diseases.
Long-term stability studies and metabolism investigations are also needed to fully understand the behavior of this compound in biological systems. Such information is crucial for its application in drug development and other biomedical fields.
Computational studies predicting the interaction of N-Cbz-cis-4-Hydroxy-L-proline methyl ester with various biological targets would complement experimental investigations and guide future research directions. These studies could provide insights into binding mechanisms and help design derivatives with enhanced properties .
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